[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate
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Overview
Description
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate is a member of the chromene family, characterized by its complex structure that includes an ethyl group, a methoxyphenyl group, and an acetate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate typically involves the condensation of 4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of chromene, such as chromanols, chromones, and substituted chromenes .
Scientific Research Applications
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: :
Properties
CAS No. |
10499-14-6 |
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Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate |
InChI |
InChI=1S/C21H22O4/c1-5-18-19-11-10-17(25-14(3)22)12-20(19)24-13(2)21(18)15-6-8-16(23-4)9-7-15/h6-13H,5H2,1-4H3 |
InChI Key |
KPUGXDBDCYEGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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